4-Methoxy-1H-indazol-3(2H)-one
Overview
Description
4-Methoxy-1H-indazol-3(2H)-one is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of indazole, featuring a methoxy group at the 4-position and a carbonyl group at the 3-position
Mechanism of Action
Target of Action
The primary target of the compound 4-Methoxy-1H-indazol-3(2H)-one, also known as 3-Hydroxy-4-methoxy (1H)indazole, is glutathione . Glutathione is a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components.
Mode of Action
This compound interacts with its target, glutathione, in the presence of hydrogen peroxide to produce a yellow color . This indicates that the compound may act as a colorimetric chemosensor, providing a visual indication of the presence and concentration of glutathione.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the presence of hydrogen peroxide is necessary for the compound to interact with glutathione .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-indazol-3(2H)-one is known to react with glutathione in the presence of hydrogen peroxide to produce a yellow color . The sensing range for this compound is from 0.02 to 1 mM glutathione . This suggests that this compound may interact with enzymes and proteins involved in the glutathione metabolic pathway.
Molecular Mechanism
It is known to act as a colorimetric chemosensor in the presence of glutathione and hydrogen peroxide , suggesting it may interact with these molecules at the molecular level
Metabolic Pathways
Given that this compound interacts with glutathione , it may be involved in the glutathione metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-6-methoxybenzonitrile with hydrazine hydrate in the presence of a suitable solvent such as n-butanol. The reaction mixture is heated to reflux under an inert atmosphere for an extended period, typically around 18 hours. After cooling, the product is isolated through filtration and purification steps, such as extraction with ethyl acetate and column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1H-indazol-3(2H)-one.
Reduction: 4-Methoxy-1H-indazol-3-ol.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1H-indazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1H-indazol-3-amine: Similar structure but with an amine group instead of a carbonyl group.
4-Hydroxy-1H-indazol-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
1H-Indazole-3(2H)-one: Lacks the methoxy group.
Uniqueness
4-Methoxy-1H-indazol-3(2H)-one is unique due to the presence of both a methoxy group and a carbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methoxy-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)8(11)10-9-5/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESHLNQIGLRLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646640 | |
Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-89-1 | |
Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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